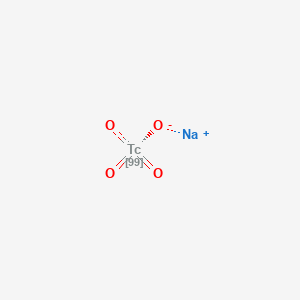
Technetium TC-99M sodium pertechnetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Technetium tc-99m sodium pertechnetate is a Radioactive Diagnostic Agent. The mechanism of action of this compound is as a Radiopharmaceutical Activity.
A gamma-emitting radionuclide imaging agent used for the diagnosis of diseases in many tissues, particularly in the gastrointestinal system, cardiovascular and cerebral circulation, brain, thyroid, and joints.
Análisis De Reacciones Químicas
Oxidation State and Basic Reactivity
Technetium in sodium pertechnetate exists in the +7 oxidation state as the pertechnetate anion (TcO~4~^-^), which is chemically analogous to permanganate (MnO~4~^-^) but with reduced oxidizing capacity . Key characteristics:
-
Stability : TcO~4~^-^ is highly stable in aqueous solutions across pH 4–8 .
-
Redox Potential : The standard electrode potential for TcO~4~^-^/TcO~2~ is +0.738 V (acidic), significantly lower than MnO~4~^-^/MnO~2~ (+1.695 V), making it less reactive .
Coordination Chemistry and Complex Formation
Reduced Tc species form stable complexes with ligands for tissue-specific targeting:
Common Ligands and Complexes
Mechanism : Ligands displace hydroxyl or oxide groups from reduced Tc species, forming thermodynamically stable chelates .
Radiolytic Decomposition
-
Challenge : Gamma emission from ^99m^Tc induces free radical formation, degrading complexes .
-
Mitigation : Addition of antioxidants (e.g., gentisic acid) improves shelf-life .
Isotopic Impurities
-
Mo-99/Tc-99 Content : Long-lived ^99g^Tc (t~1/2~ = 213,000 years) competes for reduction, increasing free pertechnetate levels .
-
Purity Standards : Commercial generators yield >95% radiochemical purity, with <0.1% Mo-99 breakthrough .
^99m^Tc Production
Analytical Methods for Reaction Monitoring
| Technique | Purpose | Detection Limit |
|---|---|---|
| Thin-layer chromatography | Quantify free pertechnetate | 1% impurity |
| Gamma spectroscopy | Detect ^99Mo/^99g^Tc impurities | 0.01% Mo-99 |
| HPLC | Resolve Tc-ligand complexes | 0.1 μg/mL |
Research Advancements and Challenges
Propiedades
Número CAS |
23288-60-0 |
|---|---|
Fórmula molecular |
NaO4Tc |
Peso molecular |
185.894 g/mol |
Nombre IUPAC |
sodium;oxido(trioxo)(99Tc)technetium-99 |
InChI |
InChI=1S/Na.4O.Tc/q+1;;;;-1;/i;;;;;1+1 |
Clave InChI |
MKADDTFVKFMZGF-PUQAOBSFSA-N |
SMILES |
[O-][Tc](=O)(=O)=O.[Na+] |
SMILES isomérico |
[O-][99Tc](=O)(=O)=O.[Na+] |
SMILES canónico |
[O-][Tc](=O)(=O)=O.[Na+] |
Key on ui other cas no. |
23288-60-0 |
Números CAS relacionados |
23288-61-1 (parent) |
Sinónimos |
99m-Pertechnetate, Tc 99mTcO4 99Tc Pertechnetate 99Tc-Pertechnetate 99TcmO4 Pertechnetate Pertechnetate Sodium Pertechnetate, Technetium Sodium Pertechnetate Tc 99m Sodium, Pertechnetate Tc 99m Pertechnetate Tc 99m-Pertechnetate Technetium 99mTc pertechnetate Technetium Pertechnetate Technetium Tc 99m O(4) Technetium Tc 99m Pertechnetate Technetium-99mTc-pertechnetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















